3,5-Dimethoxy-2-methylaniline
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Overview
Description
3,5-Dimethoxy-2-methylaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxy-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3,5-Dimethoxy-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethoxy-2-methylaniline exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but lacks the methyl group at the 2 position.
4,5-Dimethoxy-2-methylaniline: Similar structure but with methoxy groups at the 4 and 5 positions
Uniqueness
3,5-Dimethoxy-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,10H2,1-3H3 |
InChI Key |
XNCGHPSDJDLXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N |
Origin of Product |
United States |
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